4-Bromophenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
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Overview
Description
4-Bromophenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a bromophenyl group attached to a dihydrobenzodioxine ring system, which is further substituted with a carboxylate group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the reaction of 4-bromophenol with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts, and the reaction is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce phenyl derivatives, and substitution reactions can result in various substituted benzodioxine compounds.
Scientific Research Applications
4-Bromophenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The benzodioxine ring system may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall biological activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid: Lacks the bromophenyl group but shares the benzodioxine ring system.
4-Bromophenyl 1,4-benzodioxine-6-carboxylate: Similar structure but without the dihydro component.
4-Bromophenyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: Differently substituted carboxylate group.
Uniqueness
4-Bromophenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is unique due to the specific positioning of the bromophenyl group and the carboxylate group on the benzodioxine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11BrO4 |
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Molecular Weight |
335.15 g/mol |
IUPAC Name |
(4-bromophenyl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C15H11BrO4/c16-11-2-4-12(5-3-11)20-15(17)10-1-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 |
InChI Key |
ZVGYVODXZMWETL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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